Lipophilicity Enhancement via Tri-Halogenation
The introduction of three halogen atoms (Br, Cl, F) onto the phenacylamine phenyl ring increases the molecular weight from 171.62 g/mol (unsubstituted phenacylamine hydrochloride, PubChem CID 2723597) to 302.95 g/mol for the target compound (PubChem CID 122361063), a 76% increase [1][2]. Concomitantly, the computed LogP rises from approximately 0.7 (XLogP3 for 2-aminoacetophenone free base) to 2.80 (vendor-computed LogP for the target hydrochloride salt), representing an increase of 2.1 log units [3]. This translates to a roughly 126-fold increase in predicted octanol/water partition coefficient, placing the compound in a more favorable lipophilicity window for passive membrane permeation and CNS target access per classical drug-likeness guidelines.
ΔMW +131.3 g/mol (+76%)
| Evidence Dimension | Molecular weight and computed lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | MW = 302.95 g/mol; LogP = 2.80 (vendor-computed) |
| Comparator Or Baseline | Phenacylamine hydrochloride (unsubstituted parent): MW = 171.62 g/mol; XLogP3 (free base) = 0.7 |
| Quantified Difference | ΔMW = +131.33 g/mol (+76%); ΔLogP ≈ +2.1 log units (~126× higher partition coefficient) |
| Conditions | PubChem computed molecular weights (PubChem release 2021.05.07); LogP from Leyan product datasheet; XLogP3 from PubChem CID 53628965 (XLogP3 3.0) |
Why This Matters
A 76% higher MW and 2.1-unit LogP increase place the compound in a distinctly different physicochemical space, directly impacting passive permeability, solubility, and protein binding—parameters critical for lead optimization in both CNS drug discovery and agrochemical development pipelines.
- [1] PubChem Compound Summary for CID 122361063, 3-Bromo-2-chloro-6-fluorophenacylamine hydrochloride, MW = 302.95 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/122361063 View Source
- [2] PubChem Compound Summary for CID 2723597, 2-Aminoacetophenone hydrochloride (phenacylamine HCl), MW = 171.62 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/2723597 View Source
- [3] PubChem Compound Summary for CID 53628965, 2-Aminoacetophenone, XLogP3-AA = 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/53628965 View Source
